molecular formula C21H22N2O4 B1253982 Lapidilectine B

Lapidilectine B

Cat. No.: B1253982
M. Wt: 366.4 g/mol
InChI Key: GLOIILVAVSJIEX-LWILDLIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lapidilectine B (CAS: To be determined

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

methyl (1R,9R,12R,21R)-20-oxo-19-oxa-8,16-diazahexacyclo[10.6.4.01,9.02,7.09,21.012,16]docosa-2,4,6,13-tetraene-8-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-26-18(25)23-16-6-3-2-5-14(16)21-10-12-22-11-4-7-19(22)8-9-20(21,23)15(13-19)17(24)27-21/h2-7,15H,8-13H2,1H3/t15-,19+,20+,21+/m0/s1

InChI Key

GLOIILVAVSJIEX-LWILDLIXSA-N

Isomeric SMILES

COC(=O)N1C2=CC=CC=C2[C@]34[C@]15CC[C@@]6(C[C@H]5C(=O)O3)C=CCN6CC4

Canonical SMILES

COC(=O)N1C2=CC=CC=C2C34C15CCC6(CC5C(=O)O3)C=CCN6CC4

Synonyms

lapidilectine B

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

Lapidilectine B features a unique pyrroloazocine core, which presents challenges in synthetic chemistry. The total synthesis of this compound has been accomplished using various methodologies, including:

  • Gold-Catalyzed Cyclization : This method was utilized to construct the core structure efficiently, achieving high yields in fewer steps. The synthesis involves strategic steps such as the assembly of spiro[cyclohexane-2-indoline] intermediates and cyclopropanation reactions .
  • Manganese(III)-Catalyzed Reactions : Recent advancements have highlighted the use of manganese(III) in the synthesis of this compound, showcasing its versatility in facilitating complex transformations necessary for constructing the alkaloid's intricate framework .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Multidrug Resistance Reversal : Preliminary studies have demonstrated that this compound can reverse multidrug resistance in vincristine-resistant cancer cells. This property is particularly significant in oncology, where drug resistance poses a major challenge in treatment efficacy .
  • Cytotoxicity : this compound and related compounds have shown cytotoxic effects against various cancer cell lines. The ability to induce apoptosis in these cells positions it as a candidate for further investigation in cancer therapy .

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

  • Cancer Treatment : Given its ability to overcome drug resistance and its cytotoxic properties, this compound is being explored as a potential agent in cancer treatment protocols.
  • Neuroprotective Effects : Some studies suggest that indole alkaloids may possess neuroprotective properties, indicating a possible role for this compound in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

StudyMethodologyKey Findings
Pearson et al. (2018)Total Synthesis via Gold-Catalyzed CyclizationAchieved enantiomerically pure this compound with high yield; demonstrated reversal of drug resistance .
RSC Publishing (2018)Synthesis and Biological EvaluationReported cytotoxicity against vincristine-resistant cells; explored biosynthetic pathways .
ACS Publications (2018)Manganese(III)-Catalyzed SynthesisHighlighted new synthetic routes for this compound; potential implications for scalable production .

Preparation Methods

Table 1: Comparative Analysis of Key Synthetic Intermediates

IntermediateSynthesis StepCatalyst/ReagentYield (%)Reference
4 [2+2] Cycloaddition2-azaallyllithium65
10 Photoredox cyclizationIr(ppy)₃, Blue LEDs78
24 Oxidative lactonizationAu(PPh₃)NTf₂82

Enantioselective Syntheses via Spirodiketone Intermediates

Yang et al. (2016) achieved the first enantioselective synthesis of (+)-lapidilectine B using a spirodiketone-based strategy. Key innovations included:

  • Enantioselective deprotonation of spirodiketone 9 with a chiral lithium amide base, yielding enone 11 with 76% ee.

  • Palladium-catalyzed allylic amination to construct the azocine ring, followed by ring-closing metathesis (RCM) to form the pyrroline moiety.

The synthesis concluded with selective reduction of the lactam carbonyl using BH₃·THF, affording (+)-lapidilectine B in 11 steps and 8.3% overall yield. This route confirmed the absolute configuration of the natural product and provided material for biological testing.

Manganese(III)-Mediated Oxidative Cyclization

Gao et al. (2018) reported a manganese(III)-mediated oxidative cyclization to access this compound’s pyrroline ring. Treatment of indole derivative 15 with Mn(OAc)₃·2H₂O in acetic acid induced a radical-based cyclization, forming the bicyclic intermediate 16 in 71% yield. Subsequent N-alkylation and lactonization steps completed the synthesis in 14 steps with 6.8% overall yield. This method highlighted the utility of one-electron oxidants for constructing strained heterocycles.

Ugi Four-Component Coupling Approach

A 2012 study demonstrated the rapid assembly of this compound’s tetracyclic core via a Ugi four-component reaction (Ugi-4CR). Condensation of tryptamine, formaldehyde, cyclohexenyl isocyanide, and benzaldehyde produced adduct 7 , which underwent acid-mediated cyclization to form the azocine ring. While this approach achieved the core structure in 5 steps, further functionalization to this compound required additional 6 steps, resulting in a modest overall yield of 4.1%.

Table 2: Efficiency Comparison of Synthetic Routes

MethodStepsOverall Yield (%)EnantioselectivityKey Innovation
Pearson (2001)125.2Racemic2-azaallyllithium cycloaddition
Echavarren (2018)91699% eeGold-catalyzed cyclizations
Yang (2016)118.376% eeChiral spirodiketone strategy
Gao (2018)146.8RacemicMn(III)-mediated cyclization
Ugi-4CR (2012)114.1N/AMulticomponent reaction

Biosynthetic Insights and Biomimetic Approaches

Recent studies propose that this compound arises biosynthetically from grandilodine C via oxidative decarboxylation. DFT calculations suggest that the lactonization of pyrroline-containing cation B′ is energetically favored (ΔG = −5.6 kcal/mol vs. open carbocation B ), supporting the feasibility of this pathway. Experimental validation using UV irradiation of grandilodine C (2 ) yielded this compound, mimicking putative natural photochemical decarboxylation .

Q & A

Q. What analytical challenges arise in distinguishing Lapidilectine B from its dihydro analogs, and how can these be methodologically addressed?

this compound and its dihydro analog ([26]) often co-elute during standard silica gel chromatography due to minimal structural differences (e.g., 20% variance in aromatic vs. olefinic proton chemical shifts). To resolve this, repeated chromatography (10–12 runs) using cyclohexane/ethyl acetate (4:1) on alumina TLC plates is recommended . High-resolution mass spectrometry (HRMS-ESI+) can confirm molecular ion differences (Δ2H), while comparative NMR analysis (e.g., Nishida et al.’s data vs. recent studies) helps identify overlooked signals (e.g., 3.1, 2.4, and 1.9 ppm for the dihydro analog) .

Q. How can researchers validate the structural identity of newly isolated this compound derivatives?

Structural validation requires a multi-technique approach:

  • HRMS to confirm molecular formulas.
  • 1D/2D NMR (e.g., COSY, HSQC, HMBC) to map connectivity, particularly for distinguishing propellane-type furoindolin-2-one substructures .
  • Comparative analysis with synthetic intermediates (e.g., furoindolin-2-one derivatives generated via Pd(OAc)₂-catalyzed oxidative cyclization) to verify stereochemical assignments .

Advanced Research Questions

Q. What synthetic strategies enable divergent access to this compound and related alkaloids (e.g., Grandilodine C)?

A unified synthesis approach leverages a common cyclobutanone intermediate. Key steps include:

  • Baeyer-Villiger oxidation to generate γ-lactam motifs.
  • C–C bond activation/decarboxylation for structural diversification.
  • Ugi four-component coupling to assemble the indoloazocine core (54% yield) . Divergence is achieved through selective functionalization (e.g., hydrolysis of methyl esters, oxidative removal of alkoxy groups) .

Q. How can contradictions in reported NMR data for this compound be resolved?

Discrepancies often stem from uncharacterized dihydro analog co-isolation. To resolve this:

  • Replicate separation protocols (e.g., alumina TLC vs. silica gel).
  • Reanalyze historical datasets (e.g., Nishida et al.’s NMR spectra) for overlooked dihydro analog signals.
  • Synthesize pure standards via methods like PhI(OAc)₂-mediated cyclization to benchmark spectral profiles .

Q. What mechanistic insights underpin oxidative cyclization reactions critical to this compound synthesis?

Oxidative cyclization of trisubstituted alkenes (e.g., using PhI(OAc)₂ or Pd(OAc)₂) proceeds via:

  • Iodolactonization to form iodinated intermediates.
  • Electrophilic activation of carboxylates, enabling furoindolin-2-one ring formation.
  • Catalyst-dependent regioselectivity (e.g., Pd(OAc)₂ enhances yield by stabilizing transition states) .

Q. How do biosynthetic hypotheses inform synthetic route design for Lapidilectine-type alkaloids?

Biosynthetic proposals (e.g., Sarpong’s unified pathway for Kopsia alkaloids) guide retrosynthetic disconnections:

  • Iminium ion cyclization to form pyrroloazocine cores.
  • Late-stage functionalization (e.g., selective γ-lactam opening) to access Grandilodine A/B derivatives .
  • Enzyme-inspired oxidation patterns (e.g., mimicking cytochrome P450-mediated C–H activation) .

Methodological Considerations

  • Data Validation : Cross-reference HRMS/NMR with synthetic standards to mitigate misassignment risks .
  • Chromatographic Optimization : Prioritize alumina over silica for polar alkaloid separations .
  • Reaction Monitoring : Use LC-MS or TLC to track oxidative cyclization intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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